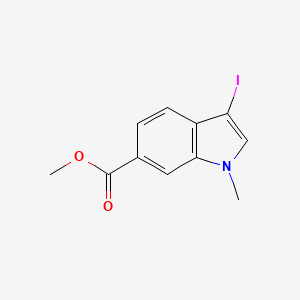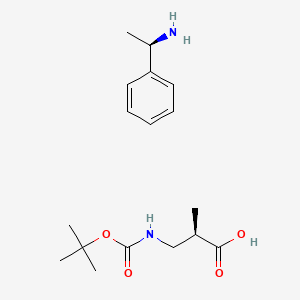![molecular formula C22H20O4 B11830777 Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]- CAS No. 2652-27-9](/img/structure/B11830777.png)
Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-3,4-bis(phenylmethoxy)phenyl)ethanon ist eine komplexe organische Verbindung mit der Summenformel C22H20O4. Diese Verbindung zeichnet sich durch das Vorhandensein von Hydroxy- und Phenylmethoxygruppen aus, die an einen Phenylring gebunden sind, der wiederum mit einer Ethanongruppe verbunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(2-Hydroxy-3,4-bis(phenylmethoxy)phenyl)ethanon beinhaltet typischerweise die Kondensation geeigneter Ausgangsstoffe unter kontrollierten Bedingungen. Eine übliche Methode beinhaltet die Reaktion von 2-Hydroxy-3,4-bis(phenylmethoxy)benzaldehyd mit einem geeigneten Acetylierungsmittel. Die Reaktion wird üblicherweise in Gegenwart eines Katalysators, wie z. B. einer Lewis-Säure, durchgeführt, um die Bildung der Ethanongruppe zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter ähnlichen Reaktionsbedingungen beinhalten, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Der Prozess kann Schritte wie die Reinigung durch Umkristallisation oder Chromatographie umfassen, um sicherzustellen, dass das Endprodukt die geforderten Spezifikationen erfüllt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(2-Hydroxy-3,4-bis(phenylmethoxy)phenyl)ethanon kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxygruppe kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Die Ethanongruppe kann reduziert werden, um sekundäre Alkohole zu bilden.
Substitution: Die Phenylmethoxygruppen können an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.
Substitution: Reagenzien wie Halogene (z. B. Brom) oder Nucleophile (z. B. Amine) können unter geeigneten Bedingungen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können beispielsweise bei der Oxidation Benzaldehydbasen gebildet werden, während durch Reduktion sekundäre Alkohole entstehen können.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-3,4-bis(phenylmethoxy)phenyl)ethanon hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Auf seine potenziellen biologischen Aktivitäten, wie z. B. antimikrobielle oder antioxidative Eigenschaften, untersucht.
Medizin: Auf seine potenziellen therapeutischen Wirkungen, wie z. B. entzündungshemmende oder krebshemmende Aktivitäten, untersucht.
Industrie: Bei der Entwicklung neuer Materialien oder als Vorläufer bei der Synthese von Spezialchemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1-(2-Hydroxy-3,4-bis(phenylmethoxy)phenyl)ethanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Hydroxy- und Phenylmethoxygruppen können an Wasserstoffbrückenbindungen bzw. hydrophoben Wechselwirkungen teilnehmen, was die biologische Aktivität der Verbindung beeinflussen kann. Die genauen molekularen Zielstrukturen und -wege hängen von der spezifischen Anwendung und dem Anwendungskontext ab.
Wirkmechanismus
The mechanism of action of Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The hydroxy and phenylmethoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which may influence the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanon: Ähnliche Struktur, jedoch mit Methoxygruppen anstelle von Phenylmethoxygruppen.
1-(2-Hydroxy-4-methoxyphenyl)ethanon: Enthält eine Methoxygruppe an einer anderen Position am Phenylring.
2-Hydroxy-1-phenylethanon: Fehlt es an den Phenylmethoxygruppen, wodurch es strukturell einfacher ist.
Einzigartigkeit
1-(2-Hydroxy-3,4-bis(phenylmethoxy)phenyl)ethanon ist einzigartig durch das Vorhandensein sowohl von Hydroxy- als auch von Phenylmethoxygruppen, die unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
2652-27-9 |
|---|---|
Molekularformel |
C22H20O4 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]ethanone |
InChI |
InChI=1S/C22H20O4/c1-16(23)19-12-13-20(25-14-17-8-4-2-5-9-17)22(21(19)24)26-15-18-10-6-3-7-11-18/h2-13,24H,14-15H2,1H3 |
InChI-Schlüssel |
ACRPAJBIWLUSEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


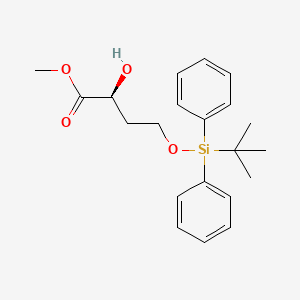

![1-[(2R)-2-Hydroxy-2-(6-methoxyquinolin-4-yl)ethyl]piperidin-4-one](/img/structure/B11830717.png)
![(1S)-3-[[(1R,2'R,3aR,4R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]spiro[2,3,3a,5,6,7-hexahydro-1H-indene-4,3'-oxirane]-2'-yl]methylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B11830726.png)
![Ethyl 8-bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B11830734.png)
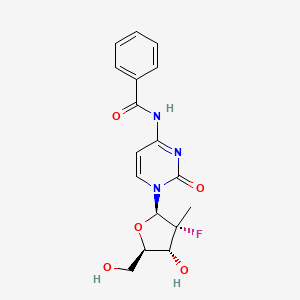

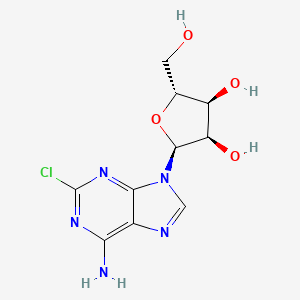

![7-Ethoxy-spiro[2h-1-benzopyran-2,4'-piperidin]-4(3h)-one hydrochloride](/img/structure/B11830762.png)
![6-Chloro-4-[(2-hydroxyethyl)amino]-3-(propan-2-yloxy)-2h-chromen-2-one](/img/structure/B11830763.png)
